L-Leucyl-L-prolylglycylglycine
Description
L-Leucyl-L-prolylglycylglycine (CAS: 83834-53-1) is a tetrapeptide with the sequence Leu-Pro-Gly-Gly. Its molecular formula is C₁₅H₂₆N₄O₅, and it has a molecular weight of 342.39 g/mol . Structurally, it combines a hydrophobic leucine residue, a cyclic proline residue, and two glycine residues, which confer flexibility due to glycine’s lack of a side chain. Its linear structure distinguishes it from cyclic peptides, which often exhibit enhanced metabolic stability .
Properties
CAS No. |
83834-53-1 |
|---|---|
Molecular Formula |
C15H26N4O5 |
Molecular Weight |
342.39 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N4O5/c1-9(2)6-10(16)15(24)19-5-3-4-11(19)14(23)18-7-12(20)17-8-13(21)22/h9-11H,3-8,16H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t10-,11-/m0/s1 |
InChI Key |
RMXUZTOTKBOUNO-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid typically involves the formation of pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines. This process can be achieved through oxidative amidation involving pyrrole acyl radicals . The method is operationally simple and provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields using inexpensive reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis apply. These methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can yield various pyrrole carboxamides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid has several scientific research applications:
Biology: The compound’s structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-((S)-1-((S)-2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxamido)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Chain Length and Sequence Variation
L-Leucyl-L-prolylglycylglycine’s closest analogs differ in chain length, amino acid composition, and functional groups. Key examples include:
Key Observations :
- Chain Length : this compound (4 residues) is shorter than compounds like the octapeptide in (8 residues), which includes additional residues like alanine and lysine .
Functional Group Modifications
- Glycine Content : The two glycine residues in this compound increase backbone flexibility, contrasting with peptides like L-Prolyl-L-alanylglycine (), where alanine’s methyl group restricts motion .
- Charged Residues: Longer peptides such as L-Lysine,L-phenylalanyl-L-serylglycyl-...
Analytical Differentiation
Ultra Performance Liquid Chromatography (UPLC) and mass spectrometry are critical for distinguishing structurally similar peptides. For instance, this compound (MW 342.39) can be differentiated from DL-Leucylglycylglycine (MW 245.29, ) via exact mass and retention time .
Research Implications
- Drug Design : Shorter peptides like this compound serve as scaffolds for studying minimal bioactive sequences, while longer analogs (e.g., ) may explore multi-target interactions .
- Stability Studies : Cyclic peptides () provide insights into metabolic stability, contrasting with the rapid hydrolysis often observed in linear peptides .
Biological Activity
L-Leucyl-L-prolylglycylglycine (also known as Leu-Pro-Gly-Gly) is a tetrapeptide composed of leucine, proline, and glycine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, including effects on protein synthesis, cell signaling, and neuroprotection.
- Protein Synthesis :
- Neuroprotective Effects :
- Cell Signaling :
Case Studies and Research Findings
- Study on Muscle Recovery :
- Neuroprotective Study :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
